molecular formula C27H40O8 B1614913 Deoxycorticosterone 21-glucoside CAS No. 4319-56-6

Deoxycorticosterone 21-glucoside

Cat. No.: B1614913
CAS No.: 4319-56-6
M. Wt: 492.6 g/mol
InChI Key: SMSMUZPFFJLROV-LARVYCNESA-N
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Description

Deoxycorticosterone 21-glucoside is a steroidal glycoside derived from deoxycorticosterone. It is formed by the glucosylation of the 21-hydroxyl group of deoxycorticosterone. This compound is of interest due to its potential biological activities and its role in the metabolism of corticosteroids.

Preparation Methods

Synthetic Routes and Reaction Conditions

Deoxycorticosterone 21-glucoside can be synthesized through enzymatic glucosylation. The enzyme uridine diphosphate-glucose-dependent glycosyltransferase (OcUGT1) from Ornithogalum caudatum has been shown to catalyze the glucosylation of deoxycorticosterone at the 21-hydroxyl group . The reaction typically involves the use of uridine diphosphate-glucose as the glucosyl donor and is carried out under mild conditions to ensure the stability of the steroidal structure.

Industrial Production Methods

Industrial production of this compound may involve bioconversion processes using microbial or plant cell cultures that express the necessary glycosyltransferase enzymes. These biotechnological approaches can offer a sustainable and efficient method for producing this compound on a larger scale .

Chemical Reactions Analysis

Types of Reactions

Deoxycorticosterone 21-glucoside primarily undergoes glucosylation reactions. The glucosylation at the 21-hydroxyl group enhances the hydrophilicity of the compound, which can influence its biological activity and solubility .

Common Reagents and Conditions

The glucosylation reaction involves uridine diphosphate-glucose as the glucosyl donor and the enzyme OcUGT1 as the catalyst. The reaction is typically carried out in an aqueous buffer at a neutral pH and moderate temperature to maintain enzyme activity and substrate stability .

Major Products Formed

The major product of the glucosylation reaction is this compound. This compound can further undergo metabolic transformations in vivo, potentially leading to the formation of other glucosylated or hydroxylated derivatives .

Scientific Research Applications

Deoxycorticosterone 21-glucoside has several scientific research applications:

Mechanism of Action

The mechanism of action of deoxycorticosterone 21-glucoside involves its interaction with glucocorticoid receptors. The glucosylation at the 21-hydroxyl group may enhance its binding affinity to these receptors, thereby modulating its biological activity. The compound’s neuroprotective effects are attributed to its ability to reduce oxidative stress and inhibit reactive oxygen species production .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific glucosylation at the 21-hydroxyl group, which enhances its hydrophilicity and potentially its biological activity. This modification distinguishes it from other corticosteroids and their glucosylated derivatives .

Properties

CAS No.

4319-56-6

Molecular Formula

C27H40O8

Molecular Weight

492.6 g/mol

IUPAC Name

(8S,9S,10R,13S,14S,17S)-10,13-dimethyl-17-[2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyacetyl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C27H40O8/c1-26-9-7-15(29)11-14(26)3-4-16-17-5-6-19(27(17,2)10-8-18(16)26)20(30)13-34-25-24(33)23(32)22(31)21(12-28)35-25/h11,16-19,21-25,28,31-33H,3-10,12-13H2,1-2H3/t16-,17-,18-,19+,21+,22+,23-,24+,25+,26-,27-/m0/s1

InChI Key

SMSMUZPFFJLROV-LARVYCNESA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)CCC5=CC(=O)CC[C@]35C

SMILES

CC12CCC3C(C1CCC2C(=O)COC4C(C(C(C(O4)CO)O)O)O)CCC5=CC(=O)CCC35C

Canonical SMILES

CC12CCC3C(C1CCC2C(=O)COC4C(C(C(C(O4)CO)O)O)O)CCC5=CC(=O)CCC35C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Deoxycorticosterone 21-glucoside
Reactant of Route 2
Deoxycorticosterone 21-glucoside
Reactant of Route 3
Deoxycorticosterone 21-glucoside
Reactant of Route 4
Deoxycorticosterone 21-glucoside
Reactant of Route 5
Deoxycorticosterone 21-glucoside
Reactant of Route 6
Deoxycorticosterone 21-glucoside

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